molecular formula C14H20N2O3 B13867460 Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

Katalognummer: B13867460
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: GKMZUECYIMAZMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a benzoate ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate involves several steps. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with methyl 4-bromobenzoate under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzoate ester moiety can undergo hydrolysis, releasing the active piperazine derivative, which then exerts its effects on the target pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-[4-(2-methoxyethyl)piperazin-1-yl]benzoate: This compound has a methoxyethyl group instead of a hydroxyethyl group, which affects its solubility and reactivity.

    Methyl 4-[4-(2-ethyl)piperazin-1-yl]benzoate: The absence of the hydroxy group in this compound results in different chemical properties and biological activity.

  • **Methyl 4-[4-(2-hydroxyethyl)piperazin-1

Eigenschaften

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C14H20N2O3/c1-19-14(18)12-2-4-13(5-3-12)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3

InChI-Schlüssel

GKMZUECYIMAZMD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.